molecular formula C12H26ClN B13587280 2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride

2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride

Cat. No.: B13587280
M. Wt: 219.79 g/mol
InChI Key: IOGXEWKFEOKISM-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride is an organic compound that belongs to the class of amines. It features a cyclohexane ring substituted with two methyl groups and an amine group attached to a propyl chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions, often starting from simpler hydrocarbons.

    Substitution with Methyl Groups:

    Attachment of the Propyl Chain: The propyl chain is introduced through a series of substitution reactions, often involving the use of Grignard reagents.

    Formation of the Amine Group: The amine group is introduced through amination reactions, typically using ammonia or amine precursors.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors are used to ensure efficient mixing and reaction control.

    Catalysts and Solvents: Catalysts such as palladium or platinum may be used to enhance reaction rates, and solvents like toluene or ethanol are employed to dissolve reactants and control reaction temperatures.

    Purification: The final product is purified through crystallization, distillation, or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, ethanol, dichloromethane.

    Catalysts: Palladium, platinum.

Major Products Formed

    Oxidation Products: Ketones, alcohols.

    Reduction Products: Alcohols, hydrocarbons.

    Substitution Products: Substituted amines.

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of amine-related biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexane ring and an amine group.

    2-Methylcyclohexylamine: Similar structure but with only one methyl group on the cyclohexane ring.

    4,4-Dimethylcyclohexanone: Contains a ketone group instead of an amine.

Uniqueness

2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H26ClN

Molecular Weight

219.79 g/mol

IUPAC Name

2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C12H25N.ClH/c1-11(2)7-5-10(6-8-11)12(3,4)9-13;/h10H,5-9,13H2,1-4H3;1H

InChI Key

IOGXEWKFEOKISM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)CN)C.Cl

Origin of Product

United States

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